molecular formula C11H11ClN2O5S B12528741 N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine CAS No. 836656-37-2

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine

Cat. No.: B12528741
CAS No.: 836656-37-2
M. Wt: 318.73 g/mol
InChI Key: GCORTNCGUFOKTM-VIFPVBQESA-N
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Description

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of L-cysteine, an amino acid, and features a 4-chloro-3-nitrophenyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

N-Acetyl-S-(4-chloro-3-nitrophenyl)-L-cysteine can be compared with other similar compounds, such as:

    N-Acetyl-S-(4-chlorophenyl)-L-cysteine: Lacks the nitro group, which affects its reactivity and applications.

    N-Acetyl-S-(3-nitrophenyl)-L-cysteine: The position of the nitro group influences its chemical properties and biological activity.

    N-Acetyl-S-(4-bromo-3-nitrophenyl)-L-cysteine:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.

Properties

CAS No.

836656-37-2

Molecular Formula

C11H11ClN2O5S

Molecular Weight

318.73 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-chloro-3-nitrophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-7-2-3-8(12)10(4-7)14(18)19/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

GCORTNCGUFOKTM-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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